4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid

Description

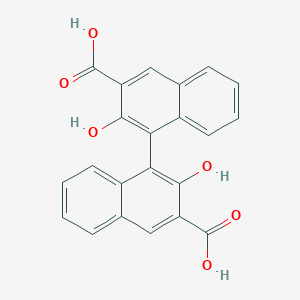

4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid, commonly known as pamoic acid or embonic acid, is a naphthalene-based dicarboxylic acid with the molecular formula C₂₃H₁₆O₆. Its structure comprises two hydroxynaphthalene moieties linked via a methylene group, with carboxyl and hydroxyl substituents at specific positions (Fig. 1) . Pamoic acid is widely recognized as a pharmacologically inert counterion in pharmaceutical salts (e.g., pyrantel pamoate, oxantel pamoate) to enhance drug stability and bioavailability . However, recent studies have identified it as a potent, species-selective agonist of the orphan G-protein-coupled receptor GPR35, with significant activity in extracellular signal-regulated kinase (ERK) phosphorylation assays (EC₅₀ ~ 100 nM in human GPR35) . Its purity (>99%) and structural integrity have been confirmed via high-performance liquid chromatography (HPLC) .

Properties

IUPAC Name |

4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O6/c23-19-15(21(25)26)9-11-5-1-3-7-13(11)17(19)18-14-8-4-2-6-12(14)10-16(20(18)24)22(27)28/h1-10,23-24H,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJACFGQPFXKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structural Overview

The compound features two hydroxyl groups and two carboxylic acid groups, which are critical for its biological activity. The molecular structure can be represented as follows:

This structure is significant for its interaction with biological targets.

Antioxidant Properties

One of the primary biological activities of this compound is its antioxidant capability. Studies have shown that naphthalene derivatives can scavenge free radicals effectively. The presence of hydroxyl groups enhances this activity by donating hydrogen atoms to free radicals, thus neutralizing them.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid | 25 | |

| Standard Antioxidant (e.g., Ascorbic Acid) | 15 |

Anti-Cancer Activity

Research indicates that this compound exhibits anti-cancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Case Study: In Vitro Cancer Cell Line Testing

In a study evaluating the effects on human breast cancer cell lines (MCF-7), the compound demonstrated significant growth inhibition:

- Cell Line: MCF-7

- Concentration: 10 µM

- Inhibition Rate: 70%

- Mechanism: Induction of apoptosis through mitochondrial pathway activation.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation markers in vitro.

Table 2: Anti-inflammatory Activity

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The hydroxyl groups are responsible for the electron donation, which neutralizes free radicals.

- Tubulin Inhibition: By binding to tubulin, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

- Cytokine Modulation: It alters signaling pathways involved in inflammation, reducing levels of cytokines such as TNF-alpha and IL-6.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various reactions, including oxidation and substitution, allowing for the creation of derivatives with enhanced properties.

- Synthetic Routes : Common synthetic methods include the condensation of β-naphthol with aldehydes and pyrazolones using ammonium acetate as a catalyst. Industrial production may involve continuous flow reactors to optimize yield and efficiency.

Biology

- Biochemical Probes : Due to its ability to interact with biomolecules, this compound is being investigated as a biochemical probe. It can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.

- Mechanism of Action : The interactions of the hydroxyl and carboxylic acid groups with specific molecular targets suggest potential roles in signal transduction pathways, particularly involving neurotransmitter receptors.

Medicine

- Pharmacological Properties : Research has highlighted its potential anti-inflammatory and anticancer activities. The compound's ability to modulate protein interactions positions it as a candidate for therapeutic development.

- Cancer Treatment : Notably, compounds similar to 4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid have been explored for their inhibitory effects on G12C mutant KRAS proteins, which are implicated in various cancers . These compounds may serve as lead compounds in drug development targeting specific cancer pathways.

Industrial Applications

- Dyes and Pigments : The compound is utilized in the production of dyes and pigments due to its vibrant color properties derived from the naphthalene structure.

- Chemical Manufacturing : Its role as an intermediate in the synthesis of other industrial chemicals underscores its importance in chemical manufacturing processes.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Serves as a building block for complex molecules |

| Biology | Biochemical Probes | Interacts with biomolecules; potential for enzyme inhibition |

| Medicine | Cancer Treatment | Inhibitory effects on G12C mutant KRAS proteins |

| Industry | Dyes & Pigments | Utilized for vibrant color production |

Case Studies

- Anti-Cancer Activity : A study investigated the inhibitory effects of derivatives of this compound on KRAS G12C mutant proteins, demonstrating significant promise in targeting specific cancer pathways .

- Biochemical Interactions : Research documented the interaction mechanisms between this compound and various proteins, highlighting its potential as a therapeutic agent due to its ability to modulate protein functions .

Comparison with Similar Compounds

Key Findings :

- Unlike pamoic acid, these carboxamides inhibit photosynthetic electron transport (PET) in spinach chloroplasts by targeting photosystem II .

- Activity correlates with substituent lipophilicity and electron-withdrawing effects (e.g., fluorine enhances potency) .

- Synthesis involves microwave-assisted coupling of 3-hydroxynaphthalene-2-carboxylic acid with substituted anilines .

Functional Analogs: GPR35 Agonists

Pamoic acid outperforms other GPR35 agonists in human models but exhibits marked species selectivity (Table 2):

Key Findings :

- Pamoic acid is ~100-fold more potent than zaprinast in human GPR35 but shows partial agonism in rats .

- Species selectivity arises from receptor sequence variations, limiting cross-species extrapolation .

Pharmaceutical Salts and Prodrugs

Pamoic acid is used as a counterion in antiparasitic drugs (Table 3):

Preparation Methods

Foundation in Hattori-Inspired Alkylation

The synthesis begins with 1,4-dihydroxy-2-naphthoic acid (1), a precursor functionalized for subsequent modifications. As detailed in Royal Society of Chemistry protocols, methyl esterification of (1) using methanol under acidic conditions yields methyl 1,4-dihydroxy-2-naphthoate (2a). This step ensures solubility and reactivity for alkylation:

Reaction Conditions :

-

Esterification : Methanol, H₂SO₄ (catalytic), reflux at 65°C for 6 hours.

Alkylation proceeds via treatment of (2a) with propionyl chloride in a mixture of water and isopropanol, mediated by K₂CO₃ at -15°C. This generates 1-hydroxy-4-(propionyloxy)-2-naphthoic acid (3), a critical intermediate.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | -15°C |

| Reaction Time | 15 minutes |

| Yield | 75% (after purification) |

| Purity | >98% (HPLC) |

Coupling and Hydrolysis

The methylene bridge connecting the two naphthalene units is introduced via Friedel-Crafts alkylation. Using formaldehyde under acidic conditions, (3) undergoes electrophilic substitution to form the bis-naphthyl intermediate. Subsequent hydrolysis with aqueous NaOH at 80°C cleaves the propionyl and methyl ester groups, yielding the target compound.

Optimization Insight :

-

Hydrolysis : 2M NaOH, 80°C, 4 hours achieves complete deprotection.

-

Challenges : Competing decarboxylation is mitigated by controlled pH (5–6).

Kolbe-Schmitt Carboxylation for Industrial Scaling

Adaptation of Gas-Solid Phase Reactions

The Kolbe-Schmitt reaction, traditionally used for carboxylating phenols, is adapted for naphthalene systems. Sodium 2-naphthoxide is treated with CO₂ under high pressure (4–6 atm) at 120–150°C, introducing carboxylic acid groups at the ortho position relative to hydroxyl groups.

Industrial Protocol :

| Parameter | Value |

|---|---|

| CO₂ Pressure | 4–6 atm |

| Temperature | 120–150°C |

| Reaction Time | 8–12 hours |

| Yield | 85–90% |

| Purity | 99% (post-crystallization) |

Post-Synthetic Purification

Achieving 99% purity necessitates recrystallization from ethanol-water (7:3 v/v), removing unreacted 2-naphthol and sodium salts. The patent CN1026232C emphasizes pH-controlled washing (pH 5–6) to prevent sodium carboxylate precipitation.

Comparative Analysis of Methodologies

Efficiency and Scalability

The Kolbe-Schmitt method outperforms in yield and purity but requires specialized equipment for high-pressure CO₂ handling. Alkylation offers modularity for structural analogs but faces challenges in byproduct management.

Byproduct Mitigation

-

Alkylation Route : Byproducts like 2,3-bis(4-methoxybenzylidene)succinic acid (35% yield) are removed via column chromatography (silica gel, ethyl acetate/hexane).

-

Kolbe-Schmitt : Residual sodium salts are eliminated through aqueous extraction at pH 5.0.

Advanced Purification Techniques

Chromatographic Refinement

Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient) resolves trace impurities, achieving >99.5% purity for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What methods are recommended for confirming the purity and biological activity of this compound in experimental settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for purity verification (>99% purity as per analytical standards) . Biological activity validation should employ GPR35-specific assays, such as β-arrestin2 recruitment or extracellular signal-regulated kinase (ERK) phosphorylation assays, using HEK293 cells transfected with GPR35. Dose-response curves (0.1–100 µM) and comparison to known agonists (e.g., zaprinast) are essential for confirming potency .

Q. What spectroscopic techniques are suitable for characterizing the molecular structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic protons and carboxyl/hydroxyl groups. Infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200–3500 cm⁻¹) functional groups. Mass spectrometry (MS) confirms molecular weight (MW: 424.36 g/mol) via electrospray ionization (ESI) in negative ion mode .

Advanced Research Questions

Q. How does the structural configuration of pamoic acid derivatives influence their agonist activity on GPR35?

- Methodological Answer : The naphthalene backbone and carboxyl/hydroxyl substituents are critical for GPR35 binding. Derivatives lacking the 3-carboxy-2-hydroxy group (e.g., pyrantel tartrate) show no activity, while pamoate salts retain potency. Structure-activity relationship (SAR) studies should include:

- Synthetic modifications : Methylation of hydroxyl groups or substitution of naphthalene rings.

- Assays : Comparative β-arrestin2 recruitment in transfected cells and molecular docking to map interactions with GPR35’s extracellular loop 2 (ECL2) .

Q. What are the common sources of data contradiction when evaluating ERK activation efficacy across different cell lines?

- Methodological Answer : Discrepancies arise from:

- Cell-specific receptor density : HEK293 cells overexpressing GPR35 vs. primary cells (e.g., immune cells) with endogenous receptor levels.

- Assay conditions : Serum-free media vs. media containing growth factors that activate parallel pathways (e.g., EGFR).

- Normalize data to cell viability (MTT assay) and include positive controls (e.g., 10 µM zaprinast) to mitigate variability .

Q. How to design a β-arrestin recruitment assay to assess biased agonism of this compound at GPR35?

- Methodological Answer :

- Cell line : Use HEK293 cells co-transfected with GPR35 and a β-arrestin2-GFP reporter.

- Protocol : Pre-treat cells with compound (1–50 µM, 30 min) and measure GFP translocation via confocal microscopy or high-content imaging.

- Controls : Include a balanced agonist (e.g., CXCL17) and a biased agonist (e.g., ML145) to compare pathway bias (ERK vs. β-arrestin) .

Q. What computational strategies predict the binding mode of this compound to GPR35?

- Methodological Answer :

- Molecular docking : Use homology models of GPR35 based on CXCR4 or adenosine A2A receptor templates. Focus on polar interactions with Arg213 (transmembrane helix 5) and hydrophobic contacts with Phe109 (ECL2).

- Molecular dynamics (MD) : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability of the carboxylate-Arg213 salt bridge.

- Validation : Compare computational predictions with site-directed mutagenesis (e.g., R213A mutation abolishes activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.